molecular formula C14H14N2O3S B2803858 5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097890-55-4

5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2803858
CAS No.: 2097890-55-4
M. Wt: 290.34
InChI Key: QZDDESSKZDCSSI-UHFFFAOYSA-N
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Description

5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction can be catalyzed by organocatalysts under mild conditions to produce the bicyclic core structure . The reaction conditions often involve the use of chiral tertiary amines as catalysts to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Diels-Alder reaction can be performed in larger reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinolin-8-ylsulfonic acid derivatives.

    Reduction: Reduced bicyclic compounds with modified functional groups.

    Substitution: Sulfonamide or sulfonothioate derivatives.

Scientific Research Applications

5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the sulfonyl group can form strong interactions with proteins, inhibiting their activity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core structure but may have different functional groups.

    Quinoline derivatives: Compounds with the quinoline moiety but lacking the bicyclic structure.

Uniqueness

5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[221]heptane is unique due to the combination of the bicyclic structure and the quinoline moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-quinolin-8-ylsulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c17-20(18,16-8-12-7-11(16)9-19-12)13-5-1-3-10-4-2-6-15-14(10)13/h1-6,11-12H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDDESSKZDCSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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